molecular formula C20H16N2O4 B8336765 2-Nitro-n-(3-benzyloxyphenyl)benzamide

2-Nitro-n-(3-benzyloxyphenyl)benzamide

Cat. No. B8336765
M. Wt: 348.4 g/mol
InChI Key: VLXXBBOLIVTHEA-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

Using the procedure described in Example 93, Part A, 3-benzyloxyaniline (10 mmol) and 2-nitrobenzoyl chloride (11 mmol) yielded 3.1 g (89%) of the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:16]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22])([O-:18])=[O:17]>>[N+:16]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([NH:12][C:11]1[CH:13]=[CH:14][CH:15]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=1)=[O:22])([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(N)C=CC1
Step Two
Name
Quantity
11 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=CC(=CC=C2)OCC2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.